molecular formula C15H16ClNO2 B1459673 ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL CAS No. 1355247-33-4

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL

Cat. No.: B1459673
CAS No.: 1355247-33-4
M. Wt: 277.74 g/mol
InChI Key: TVEQCKMBIAUZSV-UHFFFAOYSA-N
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Description

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . It is also known by its IUPAC name, ethyl 4’-amino [1,1’-biphenyl]-4-carboxylate hydrochloride . This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-aminophenyl)benzoate hydrochloride typically involves the esterification of 4-(4-aminophenyl)benzoic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of ethyl 4-(4-aminophenyl)benzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-aminophenyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoate moiety, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL is unique due to its combination of an amino group and a biphenyl structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12;/h3-10H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEQCKMBIAUZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-33-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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